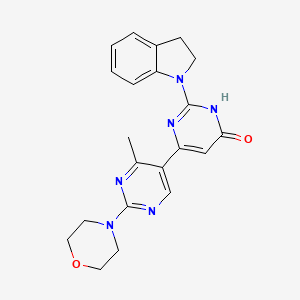![molecular formula C16H20N4O2 B6116154 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6116154.png)
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. CPI-455 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Mechanism of Action
BET proteins play a critical role in the regulation of gene expression. They bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one works by binding to the bromodomain of BET proteins, which prevents their interaction with acetylated histones. This leads to the downregulation of oncogenic gene expression and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have a specific effect on the expression of genes involved in cancer cell growth and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has shown promising results in preclinical studies, but there are some limitations to its use in the lab. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a small molecule inhibitor, which means that it may not be effective against all types of cancer. Additionally, the efficacy of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one may be affected by the genetic makeup of the cancer cells being studied. Finally, the pharmacokinetics of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one may limit its use in vivo, as it may not be able to reach therapeutic concentrations in certain tissues.
Future Directions
There are several potential future directions for the study of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is the combination of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective BET inhibitors. Finally, the use of 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in other disease areas, such as inflammatory diseases or neurological disorders, is an area of active research.
Synthesis Methods
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the introduction of a morpholine group and a cyclopentyl group. The final step involves the formation of a lactam ring to give 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one.
Scientific Research Applications
6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lung cancer. 6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one works by blocking the binding of BET proteins to acetylated histones, which leads to downregulation of oncogenic gene expression.
properties
IUPAC Name |
6-cyclopentyl-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15-13-11-17-16(19-7-9-22-10-8-19)18-14(13)5-6-20(15)12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZACJRKJYPNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)
![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)
![N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6116144.png)
![8-benzyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6116147.png)
![4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine](/img/structure/B6116149.png)

![N,N-dimethyl-2-{4-[4-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6116157.png)
![5-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6116161.png)